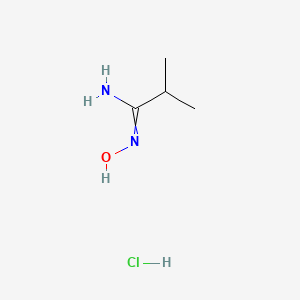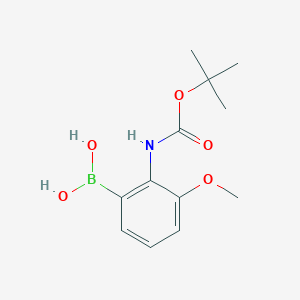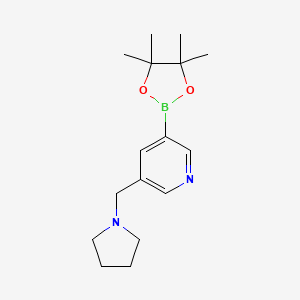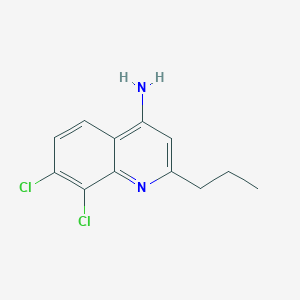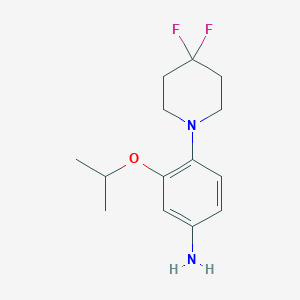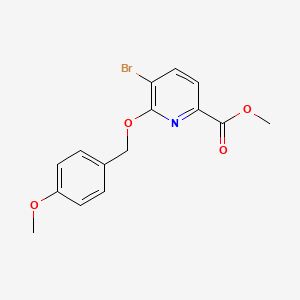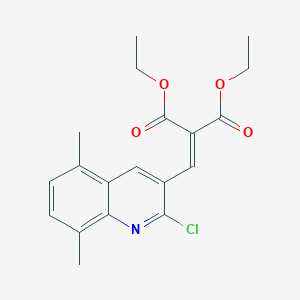![molecular formula C16H24N2O8 B13726531 Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is a complex organic compound with a molecular formula of C18H25NO6. This compound is known for its unique structure, which includes an oxazole ring, an acetamido group, and a propanedioate moiety. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate typically involves multiple steps. One common method includes the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate involves its interaction with specific molecular targets. The oxazole ring and acetamido group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-acetamido-2-[(4-methoxy-3,5-dimethyl-phenyl)methyl]propanedioate
- Diethyl ethoxymethylenemalonate
Uniqueness
Compared to similar compounds, diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate is unique due to its specific structural features, such as the presence of the oxazole ring and the methoxymethyl group. These features contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H24N2O8 |
|---|---|
Molekulargewicht |
372.37 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate |
InChI |
InChI=1S/C16H24N2O8/c1-6-24-14(21)16(17-11(4)19,15(22)25-7-2)8-12-10(3)26-18(9-23-5)13(12)20/h6-9H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
BMVFRLKNIQQRIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=C(ON(C1=O)COC)C)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





